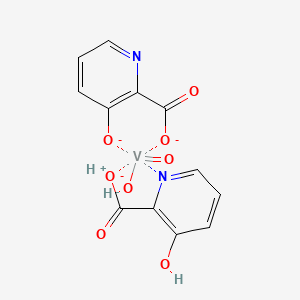
Methyl thioacetohydroxamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl thioacetohydroxamate, also known as 1-(methylthio)acetaldehyde oxime, is a chemical compound with the molecular formula CH₃C(:NOH)SCH₃ and a molecular weight of 105.16 g/mol . It is a metabolite of methomyl and thiodicarb, which are N-methylcarbamate insecticides . This compound is known for its applications in pesticide residue analysis and its role as a chemical transformation product .
Vorbereitungsmethoden
The synthesis of methyl thioacetohydroxamate involves the reaction of methylthioacetaldehyde with hydroxylamine. The reaction typically occurs under mild conditions, with the aldehyde and hydroxylamine reacting in an aqueous or alcoholic medium to form the oxime. The reaction can be represented as follows:
CH3SCH2CHO+NH2OH→CH3SCH2CH=NOH+H2O
Analyse Chemischer Reaktionen
Methyl thioacetohydroxamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted oximes .
Wissenschaftliche Forschungsanwendungen
Methyl thioacetohydroxamate has several scientific research applications:
Pesticide Residue Analysis: It is used as a standard for analyzing pesticide residues in various samples.
Biochemical Research: The compound serves as a biochemical tool for studying the metabolism of N-methylcarbamate insecticides.
Chemical Synthesis: It is used in the synthesis of other chemical compounds, particularly in the development of herbicide safeners.
Wirkmechanismus
The mechanism of action of methyl thioacetohydroxamate involves its interaction with specific molecular targets. As a metabolite of methomyl and thiodicarb, it is involved in the inhibition of acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing prolonged nerve stimulation and eventual paralysis of pests .
Vergleich Mit ähnlichen Verbindungen
Methyl thioacetohydroxamate can be compared with other similar compounds, such as:
Methomyl: A carbamate insecticide with a similar mode of action but different chemical structure.
Thiodicarb: Another N-methylcarbamate insecticide that shares metabolic pathways with this compound.
Aldicarb: A carbamate insecticide with a similar mechanism of action but different applications.
The uniqueness of this compound lies in its specific use in pesticide residue analysis and its role as a metabolite of methomyl and thiodicarb .
Eigenschaften
CAS-Nummer |
19125-12-3 |
|---|---|
Molekularformel |
C3H7NOS |
Molekulargewicht |
105.16 g/mol |
IUPAC-Name |
methyl (1Z)-N-hydroxyethanimidothioate |
InChI |
InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3- |
InChI-Schlüssel |
TYEVWCPZVQACAE-ARJAWSKDSA-N |
Isomerische SMILES |
C/C(=N/O)/SC |
Kanonische SMILES |
CC(=NO)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,3Z,5R,7S,9R,11S,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10783592.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10783607.png)

![[(1S,3S,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate](/img/structure/B10783622.png)
![5-[4-Amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B10783628.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783644.png)
![(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783658.png)
![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B10783662.png)
![(3E)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10783674.png)
![5-[3-[4-(2,3-dichlorophenyl)piperidin-1-yl]propoxy]-1,3-benzothiazole;hydrochloride](/img/structure/B10783678.png)
